molecular formula C13H10ClNO B15238606 1-(4-Chloro-2-pyridinyl)-2-phenyl-ethanone

1-(4-Chloro-2-pyridinyl)-2-phenyl-ethanone

Cat. No.: B15238606
M. Wt: 231.68 g/mol
InChI Key: BYQRTCMXPRVIFV-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-pyridinyl)-2-phenyl-ethanone is an organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a phenyl group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-pyridinyl)-2-phenyl-ethanone typically involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with phenylacetic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired ethanone compound. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-pyridinyl)-2-phenyl-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium amide (NaNH₂) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-chloro-2-pyridinecarboxylic acid.

    Reduction: Formation of 1-(4-chloro-2-pyridinyl)-2-phenylethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2-pyridinyl)-2-phenyl-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-pyridinyl)-2-phenyl-ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-2-pyridinyl)-2-phenyl-ethanone is unique due to its specific combination of a pyridine ring with a chlorine substituent and a phenyl-ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

1-(4-chloropyridin-2-yl)-2-phenylethanone

InChI

InChI=1S/C13H10ClNO/c14-11-6-7-15-12(9-11)13(16)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

BYQRTCMXPRVIFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=NC=CC(=C2)Cl

Origin of Product

United States

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